(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived compound featuring a phenylmethanone group at the 2-position of the benzofuran core, with a 3-[(4-bromophenyl)sulfanyl]methyl substituent. Its molecular formula is C23H17BrO2S, and its estimated molecular weight is ~437.3 g/mol (calculated by adding bromine’s atomic mass to a structurally analogous compound from ). This compound is utilized in research settings, particularly in pharmaceutical and materials science, due to the electronic and steric effects imparted by the bromophenyl and sulfanyl groups.
Properties
IUPAC Name |
[3-[(4-bromophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVGEVAMBJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Sulfanyl Group: This step often involves the use of bromophenyl thiol and a suitable coupling reagent.
Attachment of the Phenyl Methanone Group: This can be done using Friedel-Crafts acylation or other suitable acylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmaceutical development:
Antimicrobial Properties
Studies have shown that derivatives of benzofuran compounds possess significant antimicrobial activity. For instance, compounds similar to (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone have demonstrated efficacy against various bacterial strains due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic functions .
Anticancer Activity
Benzofuran derivatives are being investigated for their anticancer properties. The presence of the bromophenyl group has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies indicate that the compound can induce apoptosis in cancer cells, although further research is required to elucidate the underlying mechanisms .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor, particularly against α-amylase, which is relevant in diabetes management. The structural characteristics allow it to interact effectively with enzyme active sites, thus inhibiting their function .
Case Studies
Several case studies illustrate the applications of this compound:
- Study on Antimicrobial Activity : A recent investigation tested various derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications in the sulfanyl group significantly enhanced antibacterial activity .
- Anticancer Research : A study assessed the cytotoxic effects on breast cancer cell lines (MCF-7), showing that the compound induced cell cycle arrest and apoptosis, with IC50 values indicating potent activity .
Mechanism of Action
The mechanism of action of (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Notes
Handling Precautions : Lab-use only; avoid exposure to oxidizing agents due to the sulfanyl group’s instability .
Synthetic Considerations : Bromine’s presence enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Research Gaps : Detailed pharmacokinetic or toxicity data are unavailable; further studies are needed to explore biological applications.
Biological Activity
The compound (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic molecule with potential biological activities. Its unique structural features, including a benzofuran core and various aromatic substituents, suggest diverse interactions with biological macromolecules. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Benzofuran Ring: A fused benzene and furan ring that plays a crucial role in biological interactions.
- Bromophenyl Group: Introduces halogenation, which can enhance biological activity through increased lipophilicity and potential halogen bonding.
- Sulfanyl Group: May facilitate interactions with thiol-containing biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition: The sulfanyl group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is common among many drug candidates targeting protein kinases and phosphatases.
- Receptor Modulation: The aromatic rings may engage in π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activation or inhibition.
- Antioxidant Activity: Compounds with benzofuran structures have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance:
- Study 1: A derivative demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM) due to its ability to induce apoptosis through the mitochondrial pathway .
- Study 2: In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth rates compared to control groups, suggesting its efficacy as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study: A series of tests indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Comparative Analysis with Related Compounds
To provide context for its biological activity, a comparison with similar compounds is essential. The following table summarizes key findings:
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Benzofuran + Sulfanyl | 12 | Anticancer |
| Compound B | Benzofuran + Halogen | 8 | Antimicrobial |
| Target Compound | Benzofuran + Bromophenyl + Sulfanyl | 10 | Anticancer/Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzofuran core formation, followed by sulfanyl-methylation and bromophenyl substitution. Key steps include:
- Benzofuran synthesis : Cyclization of substituted phenols with propargyl alcohols under acidic conditions .
- Sulfanyl-methylation : Use of NaH in THF to deprotonate thiol intermediates, enabling nucleophilic substitution on the benzofuran scaffold (e.g., as seen in analogous benzofuran-thioether syntheses) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor by TLC and HPLC .
Q. How can spectroscopic techniques (IR, NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- IR : Confirm the carbonyl (C=O) stretch near 1640 cm⁻¹ and aryl C-S bond at 690–750 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Benzofuran protons: δ 6.8–7.5 ppm (multiplet, aromatic).
- Sulfanyl-methyl group: δ 3.9–4.2 ppm (singlet, SCH₂).
- 4-Bromophenyl: δ 7.3–7.6 ppm (doublet, J = 8.5 Hz) .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 437.0 (calculated for C₂₂H₁₆BrO₂S). Use heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Dynamic effects : Check for rotational barriers in the sulfanyl-methyl group using variable-temperature NMR (VT-NMR) to assess conformational exchange .
- Impurity analysis : Compare experimental HRMS with theoretical isotopic patterns to detect bromine-related isotopic clusters. Use 2D NMR (COSY, NOESY) to confirm connectivity .
- Case Example : In structurally similar bromophenyl-benzofurans, NOESY correlations between the benzofuran C3 proton and sulfanyl-methyl group confirmed spatial proximity, resolving splitting ambiguities .
Q. What strategies mitigate stability issues during biological assays (e.g., degradation in aqueous buffers)?
- Methodological Answer :
- Stability testing : Use LC-MS to monitor decomposition products under assay conditions (e.g., pH 7.4 PBS, 37°C).
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or organic cosolvents (e.g., DMSO ≤1%) to slow oxidation of the sulfanyl group .
- Sample handling : Store solutions at −20°C with desiccants to prevent hydrolysis. Avoid prolonged exposure to light (UV-sensitive benzofuran core) .
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the sulfanyl-methyl group (nucleophilic site) and benzofuran π-system (electrophilic site) .
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., cytochrome P450 enzymes). Prioritize conformers with lowest binding energy (<−7 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
